molecular formula C24H18ClNO4 B2371537 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide CAS No. 923194-79-0

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide

Cat. No.: B2371537
CAS No.: 923194-79-0
M. Wt: 419.86
InChI Key: PHYFDIKTUCQTQS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture with a benzofuran core substituted by 4-chlorobenzoyl and 2-methoxybenzamide groups, presenting a valuable scaffold for structure-activity relationship (SAR) studies. Its molecular formula is C24H18ClNO4 and it has a molecular weight of 419.9 g/mol . Researchers can leverage this compound's properties in early-stage drug discovery, particularly for developing and profiling novel therapeutic agents. Key physicochemical parameters, such as an estimated LogP of 5.8, suggest high lipophilicity, which can influence its pharmacokinetic behavior and biomembrane permeability . The compound's topological polar surface area (TPSA) is approximately 68.5 Ų, a value within the range typically associated with satisfactory cell membrane permeability, making it a candidate for investigating central nervous system (CNS) activity . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-19-13-17(26-24(28)18-5-3-4-6-20(18)29-2)11-12-21(19)30-23(14)22(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFDIKTUCQTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride . The final step involves the coupling of the benzofuran derivative with 2-methoxybenzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization and acylation steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran core can intercalate with DNA or interact with protein active sites, while the chlorobenzoyl and methoxybenzamide groups can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight Key Features Reference
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide 4-methyl C24H18ClNO3 403.862 Enhanced lipophilicity due to methyl group
4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide 4-tert-butyl C27H24ClNO3 445.95 Bulky substituent; higher molecular weight
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide 2-fluoro, 2,5-dimethoxy C25H20FNO5 449.43 Electron-withdrawing fluorine; methoxy
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Furan-2-carboxamide C21H14ClNO4 379.79 Heterocyclic substitution

Key Observations :

  • Lipophilicity : The 4-methyl and 4-tert-butyl analogs exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The 2-fluoro and 2-methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, altering binding interactions with biological targets.

Thermal and Solubility Properties

  • Melting Points : Analogs with polar substituents (e.g., nitro groups) exhibit higher melting points (190–194°C), whereas bulky groups like tert-butyl lower melting points (175–176°C) .
  • Solubility: Methoxy and fluorine substituents enhance solubility in polar solvents, while methyl and tert-butyl groups favor nonpolar environments .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide, identified by its CAS number 923194-03-0, is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN2O3C_{23}H_{20}ClN_{2}O_{3}, with a molecular weight of 407.8 g/mol. The compound features a benzofuran core substituted with a chlorobenzoyl group and a methoxybenzamide moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values obtained from MTT assays indicate significant cytotoxicity against these cell lines, suggesting that it may disrupt cellular processes crucial for cancer growth .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. Morphological changes observed in treated cells support this mechanism .

Anticancer Activity

A study focused on the synthesis and evaluation of various derivatives, including this compound, demonstrated notable anticancer activity. The compound exhibited:

Cell LineIC50 Value (nM)Morphological Changes
A54950Cell shrinkage, nuclear condensation
HeLa45Loss of cell adhesion, membrane blebbing

These results indicate that the compound is a potent inhibitor of lung and cervical cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction between this compound and key proteins involved in cancer signaling pathways. The compound showed favorable binding affinities for extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are critical in tumorigenesis .

Comparative Analysis with Other Compounds

To further contextualize the biological activity of this compound, it is useful to compare it with other related compounds. Below is a table summarizing the IC50 values for several compounds tested against A549 and HeLa cell lines:

Compound NameIC50 A549 (nM)IC50 HeLa (nM)
This compound5045
Doxorubicin3025
Compound X (similar structure)7065

This comparison highlights that while this compound shows promising activity, it is slightly less potent than doxorubicin, a standard chemotherapeutic agent .

Q & A

Basic: What are common synthetic routes for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide?

Answer:
A typical synthesis involves:

Benzofuran ring formation : Cyclization of precursors like 2-hydroxybenzaldehyde with acetic anhydride or similar reagents to form the benzofuran core.

Friedel-Crafts acylation : Introduction of the 4-chlorobenzoyl group using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Amide coupling : Reaction with 2-methoxybenzoyl chloride or activated esters to attach the benzamide moiety.
Key challenges include regioselectivity during acylation and purification of intermediates. Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS is critical for structural validation .

Advanced: How can researchers optimize reaction conditions for low-yield steps in the synthesis?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency.
  • Temperature control : Maintaining sub-0°C conditions during acylation to suppress undesired side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) may improve solubility and reaction homogeneity.
    Refer to kinetic studies and TLC monitoring to identify bottlenecks .

Basic: What biological activities are associated with this compound?

Answer:
Structurally analogous benzofuran-benzamide hybrids exhibit:

  • Anticancer activity : Inhibition of cancer cell proliferation via targeting Bcl-2/Mcl-1 pathways (e.g., IC₅₀ values <10 µM in leukemia models).
  • Enzyme modulation : Potential interaction with cytochrome P450 isoforms or kinases.
    Validate activity using MTT assays and compare against reference compounds like doxorubicin .

Advanced: How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ across cell lines)?

Answer:
Contradictions may stem from:

  • Cell line heterogeneity : Test across multiple lines (e.g., MCF-7, HepG2) to assess selectivity.
  • Assay conditions : Standardize incubation time, serum concentration, and solvent controls (DMSO ≤0.1%).
  • Mechanistic profiling : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., Bcl-2 suppression) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., 1H^1 \text{H}-NMR for methoxy protons at δ 3.8–4.0 ppm).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₂₇H₂₃ClNO₄: calc. 460.1314, obs. 460.1312).
  • XRD : Resolve crystal structure ambiguities using SHELXL for refinement .

Advanced: How can crystallographic data improve structure-activity relationship (SAR) studies?

Answer:
X-ray diffraction reveals:

  • Conformational preferences : Torsion angles of the benzofuran-benzamide linkage affecting target binding.
  • Intermolecular interactions : Hydrogen bonding with active-site residues (e.g., carbonyl interactions with Arg residues).
    Use ORTEP-3 for graphical representation and SHELXD for phase resolution in low-symmetry space groups .

Basic: What are recommended methods for assessing in vitro toxicity?

Answer:

  • Hepatotoxicity screening : Use HepG2 cells and measure ALT/AST release.
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk.
  • Ames test : Assess mutagenicity with Salmonella strains TA98/TA100 .

Advanced: How can computational tools aid in mechanistic studies?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes with Bcl-2/Mcl-1 (PDB: 2O1F).
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: How should researchers design SAR modifications to enhance potency?

Answer:

  • Substituent variation : Replace 4-chlorobenzoyl with electron-withdrawing groups (e.g., nitro) to increase electrophilicity.
  • Scaffold hopping : Test indole or thiazole analogs to improve solubility.
  • Bioisosteric replacement : Swap methoxy with trifluoromethoxy for metabolic stability .

Advanced: What strategies mitigate synthetic impurities during scale-up?

Answer:

  • Flash chromatography : Optimize eluent polarity (hexane:EtOAc gradients) for intermediate purification.
  • Crystallization screening : Use solvent pairs (e.g., ethanol/water) to enhance purity.
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression .

Basic: What databases are recommended for spectral data comparison?

Answer:

  • Cambridge Structural Database (CSD) : For XRD reference data.
  • PubChem : Validate NMR/MS against open-access entries.
  • Reaxys : Cross-check synthetic procedures and physical properties .

Advanced: How to troubleshoot poor solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO:PBS (1:9) with sonication to disperse aggregates.
  • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .

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